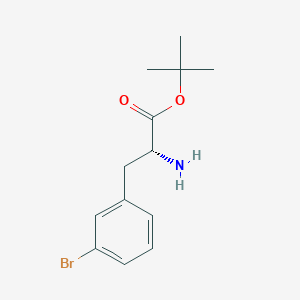

(R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate

Beschreibung

(R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate (CAS: 1241682-84-7) is a chiral brominated aromatic compound with the molecular formula C₁₃H₁₈BrNO₂ and a molecular weight of 300.19 g/mol. It features a tert-butyl ester group, a primary amine, and a 3-bromophenyl substituent. This compound is stored under dark, dry conditions at 2–8°C to maintain stability . Its safety profile includes hazards such as skin irritation (H315), eye irritation (H319), and respiratory sensitivity (H335), necessitating careful handling .

The compound is widely used in medicinal chemistry and enzyme inhibition studies, particularly as a chiral building block for synthesizing pharmaceuticals. Its hydrochloride salt (CAS: 1956436-14-8, MW: 336.65 g/mol) is also commercially available, with enhanced solubility in polar solvents .

Eigenschaften

IUPAC Name |

tert-butyl (2R)-2-amino-3-(3-bromophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)11(15)8-9-5-4-6-10(14)7-9/h4-7,11H,8,15H2,1-3H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHDTWQVSPQQQZ-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC1=CC(=CC=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate, 3-bromobenzaldehyde, and an appropriate chiral amine.

Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between tert-butyl acrylate and 3-bromobenzaldehyde.

Chiral Amine Addition: The intermediate is then reacted with a chiral amine under controlled conditions to introduce the chiral center.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and efficient purification methods to scale up the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

®-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions include oximes, nitriles, phenyl derivatives, and various substituted derivatives depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

This compound serves as a critical intermediate in the synthesis of complex organic molecules and pharmaceuticals. The synthesis typically involves several steps:

- Starting Materials : The synthesis begins with commercially available compounds such as tert-butyl acrylate and 3-bromobenzaldehyde.

- Formation of Intermediate : A condensation reaction forms an intermediate compound.

- Chiral Amine Addition : The intermediate is reacted with a chiral amine to introduce chirality.

- Purification : Techniques such as recrystallization or chromatography are employed to purify the final product .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts amino group to oximes or nitriles | Hydrogen peroxide, potassium permanganate |

| Reduction | Reduces bromophenyl group to phenyl derivatives | Lithium aluminum hydride, sodium borohydride |

| Substitution | Substitutes bromine with nucleophiles | Sodium hydroxide, ammonia |

Pharmacological Properties

This compound has been investigated for its potential biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Analgesic Properties : It has shown potential in pain modulation pathways, indicating possible applications in pain management .

- Neurotransmitter Interaction : The compound interacts with dopamine receptors and nicotinic acetylcholine receptors (nAChRs), suggesting implications for treating neurological disorders such as depression and ADHD .

Table 2: Biological Activities of this compound

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Antidepressant Activity | Inhibits dopamine and norepinephrine uptake | Treatment of depression, ADHD |

| Antinociceptive Effects | Reduces pain responses in animal models | Pain management |

| Cytotoxicity Against Cancer Cells | Inhibits growth of certain cancer cell lines | Cancer therapy research |

Research Case Studies

Several studies have highlighted the potential applications and effects of this compound:

- Study on Neurotransmitter Systems :

-

Investigation of Anti-inflammatory Properties :

- A study examined the compound's ability to modulate inflammatory pathways, suggesting its utility in developing new anti-inflammatory drugs.

- Cytotoxicity Studies :

Wirkmechanismus

The mechanism of action of ®-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Substituent Position and Reactivity: The 3-bromophenyl group in the target compound offers distinct electronic and steric effects compared to the 4-nitrophenyl group in (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate. The nitro group is more electron-withdrawing, facilitating reduction to amines in synthetic pathways .

- Ester Group Impact: The tert-butyl ester enhances steric protection and solubility in organic solvents compared to the methyl ester in (S)-methyl derivatives. This makes the tert-butyl variant more suitable for prolonged reactions requiring stability .

- Functional Group Differences: The free carboxylic acid in (R)-2-amino-3-(3-bromophenyl)propanoic acid lacks the ester’s protective group, making it more reactive in peptide coupling but less stable during storage .

Salt Forms: Hydrochloride vs. Free Base

Table 2: Comparison of Free Base and Hydrochloride Salt

Key Observations:

- The hydrochloride salt offers improved solubility in aqueous media, critical for biological assays, but at a higher cost compared to the free base .

- Storage stability differs significantly: the free base requires refrigeration, while the salt remains stable at room temperature .

Brominated tert-Butyl Carbamates and Derivatives

Table 3: Brominated tert-Butyl Derivatives

Key Observations:

- Core Structure Differences: The piperidine-carboxylate derivatives (e.g., 917925-62-3) are bulkier and more rigid than the target compound’s linear propanoate structure, influencing their binding affinity in neurological targets .

- Carbamate vs. Ester: The carbamate group in 2365419-71-0 provides hydrolytic stability under basic conditions, unlike the ester group in the target compound, which may cleave under acidic or enzymatic conditions .

Biologische Aktivität

(R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant research findings and case studies.

- IUPAC Name : tert-butyl (R)-2-amino-3-(3-bromophenyl)propanoate

- CAS Number : 1241682-84-7

- Molecular Formula : C13H18BrNO2

- Molecular Weight : 300.20 g/mol

- Purity : Typically >97% .

Synthesis

The synthesis of this compound involves several steps:

- Starting Materials : The compound is synthesized from (R)-1-(3-bromophenyl)-2-hydroxypropan-1-one.

- Reagents : Common reagents include tert-butylamine and coupling agents to facilitate the formation of the amide bond.

- Characterization : The product is characterized using NMR and mass spectrometry to confirm its structure and purity .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly:

- Dopamine Receptors : It exhibits inhibitory effects on dopamine uptake, which may have implications for treating disorders like depression and ADHD.

- Nicotinic Acetylcholine Receptors (nAChRs) : The compound has been shown to antagonize α4β2-nAChRs, which are involved in cognitive functions and addiction .

Pharmacological Effects

Research indicates that this compound may have various pharmacological effects:

- Antidepressant Activity : Analogues of the compound have demonstrated enhanced potency in inhibiting dopamine and norepinephrine uptake, suggesting potential antidepressant properties .

- Antinociceptive Effects : Studies have shown that it can reduce pain responses in animal models, indicating possible applications in pain management .

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, although further research is necessary to establish its efficacy .

Study 1: In Vivo Efficacy

In a study evaluating the effects of various bupropion analogues, including this compound:

- The compound was administered to mice models exhibiting depressive-like behaviors.

- Results indicated a significant reduction in immobility time in forced swim tests, suggesting antidepressant-like effects .

Study 2: Cancer Cell Line Testing

Another study tested the cytotoxic effects of this compound on breast cancer cell lines:

- The compound showed selective cytotoxicity against MDA-MB-231 cells with an IC50 value indicating effective inhibition of cell proliferation.

- Further investigations into its mechanism revealed induction of apoptosis pathways .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate, and how can reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid precursor using tert-butyl reagents. For example, tert-butyl acetate has been used in similar systems to protect amino acids, with yields influenced by temperature and catalytic conditions (e.g., acid/base catalysts) . Enantiomeric purity is sensitive to reaction conditions; low temperatures (-20°C) and chiral catalysts (e.g., L-proline derivatives) help minimize racemization .

Q. How is the stereochemical configuration of this compound validated, and what analytical techniques are recommended?

- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) or polarimetric analysis can confirm the (R)-configuration. Comparative retention times with known S-isomers (CAS 120686-18-2) and nuclear Overhauser effect (NOE) NMR experiments are critical for structural validation .

Q. What are the best practices for purifying this compound to >98% purity?

- Methodological Answer : Flash chromatography using a hexane/ethyl acetate gradient (e.g., 70:30 to 50:50) effectively removes byproducts. Recrystallization from tert-butyl methyl ether (TBME) or cold ethanol improves purity, as evidenced by LC-MS and COA data .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomeric excess (%ee) data between synthetic batches?

- Methodological Answer : Discrepancies may arise from residual solvents or temperature fluctuations during synthesis. Use deuterated solvents (e.g., CDCl₃) in ¹H-NMR to detect trace impurities. Cross-validate %ee via chiral HPLC and circular dichroism (CD) spectroscopy. For example, a 2% deviation in %ee was traced to incomplete drying of tert-butyl reagents in a related study .

Q. What strategies optimize the compound’s stability during long-term storage for medicinal chemistry applications?

- Methodological Answer : Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation and hydrolysis of the tert-butyl ester. Stability studies show <5% racemization over 12 months under these conditions, whereas room-temperature storage leads to 15% degradation .

Q. How does the 3-bromophenyl substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromine atom acts as a directing group, enabling regioselective C–C bond formation. In a palladium-catalyzed Suzuki reaction with phenylboronic acid, the 3-bromo substituent showed 85% conversion vs. 72% for the 4-bromo analog, attributed to steric effects .

Q. What role does this compound play in synthesizing peptidomimetics or kinase inhibitors?

- Methodological Answer : The tert-butyl ester protects the amino group during solid-phase peptide synthesis (SPPS), while the bromophenyl moiety serves as a handle for late-stage functionalization. For example, it was used as an intermediate in Telotristat ethyl (LX-1606), a serotonin synthesis inhibitor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.